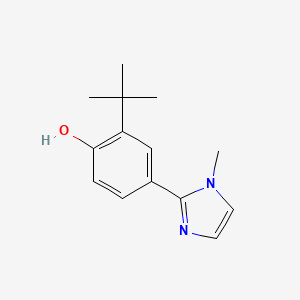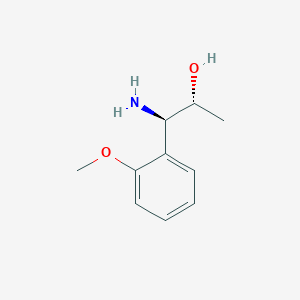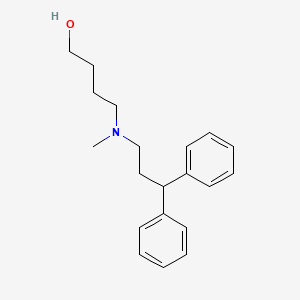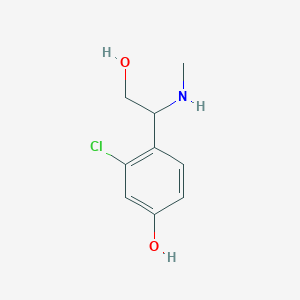
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol typically involves the reaction of 2-chloropyridine with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes or sensors.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,3,4-thiadiazol-2-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a pyridine ring.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is unique due to the presence of both a thiadiazole and a pyridine ring, which may contribute to its diverse biological activities. The hydroxyl group on the pyridine ring also provides additional sites for chemical modification, potentially enhancing its activity and selectivity .
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6N4OS/c8-7-11-10-6(13-7)4-1-2-9-5(12)3-4/h1-3H,(H2,8,11)(H,9,12) |
InChI Key |
JVKNTXIMVSGNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)





![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)
